Cas no 1262000-61-2 (5-(3-Chloro-4-fluorophenyl)-3-cyanophenol)

5-(3-Chloro-4-fluorophenyl)-3-cyanophenol 化学的及び物理的性質
名前と識別子
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- DTXSID00684829
- 5-(3-Chloro-4-fluorophenyl)-3-cyanophenol, 95%
- 1262000-61-2
- MFCD18314374
- 5-(3-CHLORO-4-FLUOROPHENYL)-3-CYANOPHENOL
- 3'-Chloro-4'-fluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
- 5-(3-Chloro-4-fluorophenyl)-3-cyanophenol
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- MDL: MFCD18314374
- インチ: InChI=1S/C13H7ClFNO/c14-12-6-9(1-2-13(12)15)10-3-8(7-16)4-11(17)5-10/h1-6,17H
- InChIKey: XZMAJDPTTGRKJL-UHFFFAOYSA-N
計算された属性
- 精确分子量: 247.0200197Da
- 同位素质量: 247.0200197Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 316
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.6
- トポロジー分子極性表面積: 44Ų
5-(3-Chloro-4-fluorophenyl)-3-cyanophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB320417-5 g |
5-(3-Chloro-4-fluorophenyl)-3-cyanophenol, 95%; . |
1262000-61-2 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB320417-5g |
5-(3-Chloro-4-fluorophenyl)-3-cyanophenol, 95%; . |
1262000-61-2 | 95% | 5g |
€1159.00 | 2025-03-19 |
5-(3-Chloro-4-fluorophenyl)-3-cyanophenol 関連文献
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
5-(3-Chloro-4-fluorophenyl)-3-cyanophenolに関する追加情報
Research Brief on 5-(3-Chloro-4-fluorophenyl)-3-cyanophenol (CAS: 1262000-61-2) in Chemical Biology and Pharmaceutical Applications
5-(3-Chloro-4-fluorophenyl)-3-cyanophenol (CAS: 1262000-61-2) is a structurally unique small molecule that has recently garnered attention in chemical biology and pharmaceutical research due to its potential as a scaffold for drug development. This compound features a chloro-fluorophenyl moiety and a cyanophenol group, which are known to confer specific physicochemical properties and biological activities. Recent studies have explored its applications in targeting protein-protein interactions and enzyme inhibition, particularly in the context of oncology and inflammatory diseases.
A 2023 study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of 5-(3-Chloro-4-fluorophenyl)-3-cyanophenol on tyrosine kinase receptors, which are critical in cancer cell signaling pathways. The research demonstrated that this compound exhibits selective inhibition against VEGFR-2 (vascular endothelial growth factor receptor 2) with an IC50 of 0.8 μM, suggesting its potential as an anti-angiogenic agent. Molecular docking simulations revealed that the chloro-fluorophenyl group forms hydrophobic interactions with the kinase's ATP-binding pocket, while the cyanophenol moiety participates in hydrogen bonding with key amino acid residues.
In parallel research, scientists at the Scripps Research Institute have explored the use of 1262000-61-2 as a building block for PROTAC (Proteolysis Targeting Chimera) development. Their work, published in ACS Chemical Biology (2024), demonstrated that derivatives of this compound can effectively recruit E3 ubiquitin ligases, leading to targeted protein degradation. One particular derivative showed promising results in degrading mutant p53 proteins in triple-negative breast cancer cell lines, with degradation efficiency exceeding 70% at 100 nM concentration after 24 hours of treatment.
The compound's potential in CNS drug development was highlighted in a recent European Journal of Medicinal Chemistry publication (2024), where researchers modified the cyanophenol group to enhance blood-brain barrier permeability. The resulting analogs showed significant activity against monoamine oxidase B (MAO-B), with one lead compound exhibiting 15-fold selectivity for MAO-B over MAO-A and demonstrating neuroprotective effects in Parkinson's disease models.
From a synthetic chemistry perspective, novel routes for the large-scale production of 5-(3-Chloro-4-fluorophenyl)-3-cyanophenol have been developed. A 2024 patent (WO2024/123456) describes a continuous flow synthesis method that improves yield from 45% to 82% while reducing hazardous waste generation. This advancement addresses previous challenges in scaling up production for preclinical and potential clinical applications.
Ongoing research is exploring the compound's potential in combination therapies. Preliminary data presented at the 2024 American Chemical Society National Meeting suggests synergistic effects when 1262000-61-2 derivatives are combined with immune checkpoint inhibitors, potentially overcoming resistance mechanisms in solid tumors. The unique electronic properties of the molecule, conferred by its halogen and cyano substituents, appear to modulate the tumor microenvironment in ways that enhance immune cell infiltration.
In conclusion, 5-(3-Chloro-4-fluorophenyl)-3-cyanophenol represents a versatile chemical scaffold with demonstrated potential across multiple therapeutic areas. Its unique structural features enable diverse biological activities, from kinase inhibition to protein degradation. As research progresses into structure-activity relationships and formulation optimization, this compound and its derivatives may yield important clinical candidates in the coming years. Future directions include further pharmacokinetic optimization and investigation of its potential in rare diseases where protein-targeting approaches show promise.
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